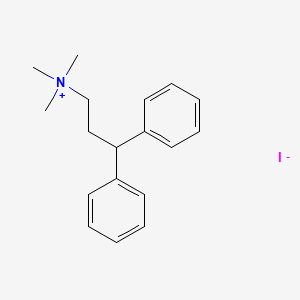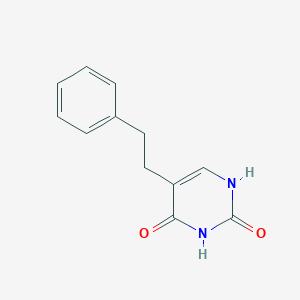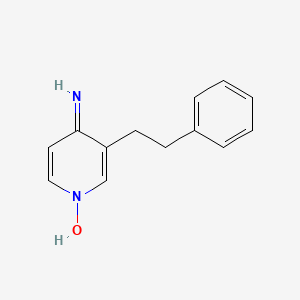
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethylamine and pyridine derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol involves its interaction with specific molecular targets and pathways. The imino group and the pyridine ring are key functional groups that interact with enzymes, receptors, or other biomolecules, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine Derivatives: Compounds like 4-aminopyridine and 2-phenylethylamine share structural similarities.
Imino Compounds: Compounds with imino groups, such as imidazole derivatives, exhibit similar reactivity.
Uniqueness
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol is unique due to its specific combination of the imino group, phenylethyl side chain, and pyridine ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6635-95-6 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-hydroxy-3-(2-phenylethyl)pyridin-4-imine |
InChI |
InChI=1S/C13H14N2O/c14-13-8-9-15(16)10-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10,14,16H,6-7H2 |
InChI-Schlüssel |
PKFOGCWNVSSACE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CN(C=CC2=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


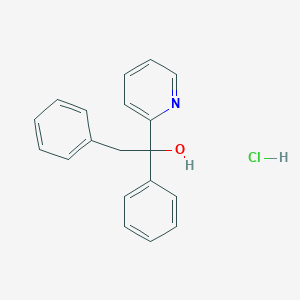
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)

![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)


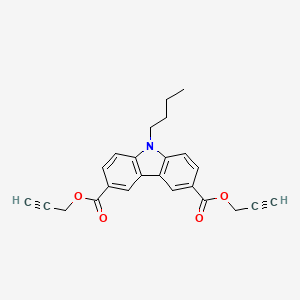


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
